n-propylzinc bromide
Description
Significance of Organozinc Reagents in Carbon-Carbon Bond Formation
Organozinc reagents are organometallic compounds that feature a carbon-zinc bond. Their utility in organic synthesis is primarily centered on their role as nucleophilic carbon sources for the formation of new C-C bonds. fishersci.ca A key advantage of organozinc reagents, particularly organozinc halides like n-propylzinc bromide, is their moderate reactivity compared to other organometallic counterparts such as Grignard or organolithium reagents. fishersci.cawikipedia.org This attenuated reactivity imparts a higher degree of functional group tolerance, allowing for their use in the presence of sensitive moieties like esters, ketones, and nitriles without undesired side reactions. sigmaaldrich.comresearchgate.net
This compatibility makes them invaluable tools in the synthesis of complex, highly functionalized molecules. researchgate.net The reactions mediated by organozinc reagents are diverse and include cornerstone transformations such as the Negishi cross-coupling reaction, which utilizes palladium or nickel catalysts to couple organozinc compounds with various organic halides. sigmaaldrich.comresearchgate.netnumberanalytics.com They also participate in Michael additions and electrophilic aminations, further broadening their synthetic utility. sigmaaldrich.com The choice of the preparative method for the organozinc reagent can significantly influence its reactivity and stability, a factor that is crucial for reproducible and high-yielding synthetic outcomes. sigmaaldrich.com
Historical Context and Evolution of Organozinc Chemistry
The history of organozinc chemistry dates back to 1848, when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). wikipedia.orgdigitellinc.comuu.nl This pioneering work not only marked the beginning of organometallic chemistry but also laid the groundwork for the development of the theory of valence. digitellinc.com Frankland's diethylzinc was a volatile and pyrophoric liquid, a characteristic that underscored the air-sensitive nature of many organozinc compounds and necessitated the development of air-free handling techniques. wikipedia.orguu.nl
Early advancements included the use of dialkylzinc reagents in reactions with oxalate (B1200264) esters to form α-hydroxycarboxylate esters, reported by Frankland and Duppa. digitellinc.com A significant leap forward occurred at Kazan Imperial University, where Aleksandr Mikhailovich Butlerov and his student, Aleksandr Mikhailovich Zaitsev, pioneered the synthesis of tertiary alcohols from alkylzinc reagents and acid chlorides. digitellinc.com This work was further extended to include aldehydes and esters. digitellinc.com Another landmark contribution was the Reformatsky reaction, developed by Sergei Nikolaevich Reformatskii, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. digitellinc.com
Initially, the synthesis of many organozinc reagents was limited to the transmetalation of a zinc halide with more reactive organolithium or Grignard reagents, a method that suffered from limited functional group compatibility. A major breakthrough was the development of "Rieke Zinc," a highly reactive form of zinc metal that can directly react with alkyl and aryl halides, even those containing sensitive functional groups, to form the corresponding organozinc reagents. sigmaaldrich.com This innovation greatly expanded the scope and accessibility of functionalized organozinc compounds for a wide array of synthetic applications.
Position of this compound within the Organozinc Reagent Class
This compound (CH₃CH₂CH₂ZnBr) is classified as a heteroleptic organozinc halide, meaning it contains both an organic group (n-propyl) and a halide (bromide) attached to the zinc atom. wikipedia.org It belongs to the broader category of alkylzinc reagents and serves as a key building block for introducing a linear three-carbon chain into a target molecule.
Typically supplied as a solution in a solvent like tetrahydrofuran (B95107) (THF) to enhance its stability, this compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. indiamart.com Its moderate reactivity allows for selective C-C bond formation while tolerating various functional groups that might be incompatible with more reactive organometallics. fishersci.casigmaaldrich.com This characteristic makes it particularly useful in the multi-step synthesis of complex organic molecules where preserving functionality is paramount.
The linear nature of the n-propyl group distinguishes it from its isomer, 2-propylzinc bromide (or isopropylzinc bromide), which introduces a branched secondary alkyl group. This structural difference is critical, as the choice between the two reagents dictates the regiochemistry of the final product. For instance, in Negishi couplings, distinct catalyst systems have been developed to selectively favor the coupling of either primary or secondary alkylzinc reagents.
The properties and reactivity profile of this compound position it as a standard, reliable reagent for the introduction of the n-propyl moiety in a controlled and predictable manner, contributing significantly to the toolbox of modern synthetic organic chemistry.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₇BrZn | aksci.com |
| Molecular Weight | 188.38 g/mol | |
| CAS Number | 156567-57-6 | aksci.com |
| Appearance | Typically a solution in THF | indiamart.com |
| Density | ~0.947 g/mL at 25 °C (for 0.5 M solution in THF) | sigmaaldrich.com |
| Boiling Point | 65-67 °C (as a 0.5M solution in THF) | americanelements.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
Properties
Molecular Formula |
C3H7BrZn |
|---|---|
Molecular Weight |
188.4 g/mol |
IUPAC Name |
zinc;propane;bromide |
InChI |
InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
BXIZKCIGQKZYGR-UHFFFAOYSA-M |
Canonical SMILES |
CC[CH2-].[Zn+2].[Br-] |
Origin of Product |
United States |
Synthesis Methodologies for N Propylzinc Bromide
Direct Metalation Approaches
The direct insertion of zinc metal into the carbon-halogen bond of a propyl halide is a common and straightforward method for synthesizing n-propylzinc bromide. This approach, however, often requires specific conditions and activation of the zinc metal to achieve efficient and reproducible results.
Activated Zinc Insertion into Halogenated Precursors
The direct reaction between n-propyl bromide and metallic zinc is a fundamental method for the synthesis of this compound. However, the reaction is often slow and difficult to initiate due to a passivating layer of zinc oxide on the metal surface. To overcome this, highly reactive "Rieke zinc," prepared by the reduction of a zinc salt, is often employed. researchgate.netsigmaaldrich.com This activated form of zinc readily undergoes oxidative insertion into the carbon-bromine bond of n-propyl bromide. researchgate.net
The general reaction is as follows:
CH₃CH₂CH₂Br + Zn → CH₃CH₂CH₂ZnBr
This method is advantageous due to its directness, but the reactivity can be inconsistent without proper activation of the zinc. researchgate.net
Influence of Activators and Solvents in Direct Insertion Protocols
To facilitate the direct insertion of less reactive forms of zinc, such as zinc dust or turnings, various activators and specific solvent systems are employed. Chemical activators like iodine (I₂), 1,2-dibromoethane, or trimethylsilyl (B98337) chloride are commonly used to remove the passivating oxide layer and expose a fresh metal surface. researchgate.netresearchgate.net For instance, the use of 1-5 mol% of iodine can effectively activate various forms of zinc metal (dust, powder, granules) for the reaction with alkyl bromides in polar aprotic solvents. researchgate.net
The choice of solvent also plays a crucial role. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) are typically required. researchgate.netvulcanchem.com THF is particularly common as it can coordinate with the organozinc species, enhancing its stability and solubility. vulcanchem.com In some protocols, the presence of lithium chloride (LiCl) has been shown to be essential for efficient reaction, as it helps to break up polymeric aggregates of the organozinc reagent, forming more reactive monomeric species. researchgate.net
Table 1: Effect of Activators and Solvents on this compound Synthesis
| Activator | Solvent | Precursor | Observations |
| Iodine (I₂) | Tetrahydrofuran (THF) | n-Propyl bromide | Facilitates insertion into the C-Br bond with various forms of zinc. researchgate.net |
| Lithium Chloride (LiCl) | Tetrahydrofuran (THF) | n-Propyl bromide | Promotes the formation of monomeric and more reactive organozinc species. researchgate.net |
| None (Rieke Zinc) | Tetrahydrofuran (THF) | n-Propyl bromide | Highly reactive zinc allows for direct insertion without additional activators. researchgate.netresearchgate.net |
Scalable Continuous Synthesis Techniques
While batch synthesis is common in laboratory settings, continuous flow chemistry offers significant advantages for the scalable and on-demand production of this compound and other organozinc halides. springernature.comnih.govresearchgate.net This technique involves pumping a solution of the alkyl halide through a heated column packed with zinc metal. springernature.comnih.gov
Continuous flow systems provide superior control over reaction parameters such as temperature and residence time, leading to more reproducible and safer reaction conditions. researchgate.netresearchgate.net This methodology allows for the generation of clean solutions of the organozinc reagent with consistent concentrations. springernature.comnih.gov Researchers have demonstrated that full conversion of the alkyl halide can be achieved in a single pass through the reactor, with organozinc yields ranging from 82-92%. researchgate.netacs.org These continuously generated organozinc solutions can be directly used in subsequent reactions, such as Negishi cross-couplings. springernature.comnih.govresearchgate.net
Transmetalation Routes for this compound Preparation
Transmetalation provides an alternative and often more versatile route to this compound, circumventing some of the challenges associated with direct zinc insertion. This method involves the reaction of a more reactive organometallic species with a zinc halide.
From Grignard Reagents and Zinc Halides
A widely used transmetalation method involves the reaction of a pre-formed Grignard reagent, n-propylmagnesium bromide, with a zinc halide, typically zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). thieme-connect.de The Grignard reagent is first prepared by reacting n-propyl bromide with magnesium metal in an anhydrous ether solvent like THF. wikipedia.org
The two-step process is as follows:
Grignard Formation: CH₃CH₂CH₂Br + Mg → CH₃CH₂CH₂MgBr wikipedia.org
Transmetalation: CH₃CH₂CH₂MgBr + ZnBr₂ → CH₃CH₂CH₂ZnBr + MgBr₂ organic-chemistry.org
This approach is particularly useful as it leverages the well-established chemistry of Grignard reagents. The resulting this compound is often "softer" and more functionally group tolerant than its Grignard precursor. organic-chemistry.org The addition of zinc halides to Grignard reagents has been shown to be beneficial in subsequent cross-coupling reactions. organic-chemistry.org
Table 2: Comparison of Precursors for Transmetalation
| Organometallic Precursor | Zinc Salt | Product | Key Feature |
| n-Propylmagnesium bromide | Zinc Bromide (ZnBr₂) | This compound | Common and reliable method leveraging Grignard chemistry. thieme-connect.deorganic-chemistry.org |
| n-Propyllithium | Zinc Bromide (ZnBr₂) | This compound | Utilizes a more reactive organolithium precursor. researchgate.net |
Alternative Transmetalation Strategies
Besides Grignard reagents, other organometallic compounds can be used for the synthesis of this compound. Organolithium reagents, for instance, can undergo transmetalation with zinc halides. researchgate.net Another, less common, method involves the reaction of magnesium with an organozinc compound in a reductive transmetalation process. wikipedia.org Furthermore, an alternative preparation of Grignard reagents, which can then be used for transmetalation, involves the transfer of magnesium from a pre-formed Grignard reagent to an organic halide in a halogen-magnesium exchange reaction. wikipedia.org These alternative strategies offer additional pathways to access this compound, potentially accommodating a wider range of functional groups or reaction conditions.
Reactivity Profiles and Mechanistic Investigations of N Propylzinc Bromide
Fundamental Reactivity Patterns
n-Propylzinc bromide, a member of the organozinc halide family, functions as a source of a nucleophilic n-propyl group. apexchemicals.co.thfishersci.ca The polarity of the carbon-zinc bond results in a nucleophilic carbon atom that can react with various electrophilic centers to form new carbon-carbon bonds. apexchemicals.co.thfishersci.ca This reactivity is fundamental to its application in organic synthesis. apexchemicals.co.thfishersci.ca
Compared to more reactive organometallic reagents like Grignard or organolithium compounds, organozincs such as this compound exhibit more moderate reactivity. apexchemicals.co.thfishersci.ca This attenuated reactivity can be advantageous, as it often allows for greater tolerance of sensitive functional groups in the reaction partners. apexchemicals.co.thchemie-brunschwig.ch However, this characteristic also means that catalysis is frequently required to achieve efficient transformations with many electrophiles. apexchemicals.co.thfishersci.ca this compound has been successfully employed in nickel-catalyzed alkylations of amide derivatives and in Negishi cross-coupling reactions with aryl halides. nih.govescholarship.org
A significant advantage of this compound is its compatibility with a range of functional groups, which allows for its use in the synthesis of complex molecules without the need for extensive protecting group strategies. apexchemicals.co.thchemie-brunschwig.ch Research has demonstrated that reactions involving this compound can proceed in the presence of various functionalities.
In nickel-catalyzed couplings, this compound has been shown to be compatible with substrates containing electron-donating groups and tertiary amines. escholarship.org Furthermore, studies on nickel-catalyzed alkylarylation of unactivated alkenes have shown that a variety of sensitive functional groups are well-tolerated when using primary alkylzinc reagents. These include nitriles, esters, protected aldehydes, amides, and even dihalides. acs.org The reaction is also compatible with sterically demanding and coordinating groups like isopropyl (iPr), cyano (CN), and methoxy (B1213986) (OMe) groups at the ortho-position of aryl iodide coupling partners. acs.org Heterocyclic structures, such as quinoline (B57606) and benzothiophene, can also be incorporated into the final products. acs.org
Below is a table summarizing the functional group tolerance observed in various reactions involving primary alkylzinc reagents like this compound.
Table 1: Examples of Functional Groups Tolerated in Reactions with Primary Alkylzinc Reagents
| Functional Group Category | Specific Example(s) | Reaction Context | Citation(s) |
|---|---|---|---|
| Esters | Ester moiety | Ni-catalyzed alkylation / cross-coupling | acs.orgcore.ac.uk |
| Nitriles | Cyano group (CN) | Ni-catalyzed alkylarylation / cross-coupling | acs.orgcore.ac.uk |
| Amides | Amide functionality | Ni-catalyzed alkylarylation | acs.org |
| Protected Aldehydes | 1,3-Dioxolyl group | Ni-catalyzed alkylarylation | acs.org |
| Halides | Dihalides on substrate | Ni-catalyzed alkylarylation | acs.org |
| Alkenes | Alkene moiety | Ni-catalyzed alkylarylation | acs.org |
| Heterocycles | Quinoline, Benzothiophene | Ni-catalyzed alkylarylation | acs.org |
| Ethers | Methoxy group (OMe) | Ni-catalyzed alkylarylation | acs.org |
Applications of N Propylzinc Bromide in Catalytic Organic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are widely employed to facilitate the coupling of n-propylzinc bromide with various organic electrophiles. These reactions, most notably the Negishi coupling, have become a cornerstone of modern synthetic chemistry for creating complex molecular architectures.
Negishi Coupling with Aryl and Heteroaryl Halides/Triflates
The Negishi cross-coupling reaction provides a powerful method for the formation of C(sp³)–C(sp²) bonds. In this context, this compound is a key nucleophile for the propylation of aryl and heteroaryl systems. The reaction typically involves the coupling of this compound with aryl or heteroaryl halides (bromides, chlorides) or triflates in the presence of a palladium catalyst. nih.govrsc.orgmit.edu
The general applicability of this method allows for the synthesis of a diverse range of n-propylated aromatic and heteroaromatic compounds. For instance, the coupling of this compound with various aryl bromides proceeds efficiently. mit.eduresearchgate.net The reaction's versatility extends to heteroaryl halides, enabling the introduction of a propyl group to various heterocyclic scaffolds, which are prevalent in pharmaceuticals and materials science. rsc.org The choice of ligand for the palladium catalyst is critical and can significantly influence the reaction's efficiency and selectivity. nih.govorganic-chemistry.org
Table 1: Examples of Negishi Coupling with this compound
| Aryl/Heteroaryl Halide | Catalyst System | Product | Yield (%) | Reference |
| 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 2-Propylbenzonitrile | 94 | mit.edu |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / CPhos | 1-Fluoro-4-propylbenzene | 85 | nih.gov |
| 2-Bromopyridine | Pd-PEPPSI-IPent | 2-Propylpyridine | 92 | rsc.org |
Cross-Coupling in the Presence of Challenging Functional Groups
A significant advantage of using this compound in palladium-catalyzed cross-coupling is its compatibility with a wide array of functional groups. core.ac.uk This tolerance allows for the late-stage functionalization of complex molecules without the need for extensive protecting group strategies.
Research has demonstrated successful couplings in the presence of esters, nitriles, and even some ketone groups. organic-chemistry.orgcore.ac.uk For example, the Negishi coupling can proceed efficiently on substrates containing an ester or a nitrile moiety, highlighting the chemoselectivity of the palladium catalyst system. core.ac.uk This functional group tolerance is a key feature that makes this compound a valuable tool in the synthesis of complex organic molecules, including natural products and pharmaceuticals. organic-chemistry.org
Regioselectivity and Stereoselectivity in Palladium-Catalyzed Processes
In palladium-catalyzed reactions involving unsymmetrical substrates, the control of regioselectivity is paramount. With this compound, the primary nature of the alkyl group simplifies the regiochemical outcome, as β-hydride elimination is less favored compared to secondary or tertiary organozinc reagents. However, the choice of ligand and reaction conditions can still play a role in directing the coupling to a specific site on a multifunctional substrate.
Stereoselectivity becomes a critical consideration when the substrate or the organozinc reagent is chiral. While this compound itself is achiral, its reactions with chiral substrates can lead to diastereomeric products. Research in this area focuses on developing chiral ligand-palladium systems that can control the stereochemical outcome of the coupling reaction. For instance, highly stereoselective palladium-catalyzed arylations have been achieved using cyclopropylzinc bromides, demonstrating that high levels of stereocontrol are possible in such transformations. researchgate.net
Influence of Halide Additives on Catalytic Cycle Performance
The performance of the palladium-catalyzed catalytic cycle can be significantly influenced by the presence of halide additives, such as lithium bromide (LiBr) or zinc bromide (ZnBr₂). researchgate.netorganic-chemistry.org These additives can play multiple roles in the reaction mechanism.
It has been proposed that halide additives can accelerate the rate-limiting transmetalation step by forming higher-order "ate" complexes with the organozinc reagent, such as [RZnX₂]⁻Li⁺. researchgate.net This increases the nucleophilicity of the organic group being transferred to the palladium center. The presence of lithium salts, often a byproduct from the preparation of the organozinc reagent, was found to be crucial for reactivity in certain systems. researchgate.net Furthermore, the choice of the halide counter-ion on the zinc reagent itself (e.g., bromide vs. chloride) can impact reaction yields. organic-chemistry.org Studies have shown that in some palladium-catalyzed cross-couplings of Grignard reagents, the addition of zinc halides like ZnBr₂ can mediate the reaction and improve yields. organic-chemistry.org
Nickel-Catalyzed Transformations
Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for mediating cross-coupling reactions with this compound. These transformations enable the formation of C-C bonds with a variety of organic substrates.
Alkylation Reactions of Organic Substrates (e.g., Amide Derivatives, Esters)
Nickel catalysis has been successfully employed for the alkylation of traditionally less reactive functional groups, such as amides and esters, using organozinc reagents like this compound. This represents a significant advance, as it allows for the direct conversion of these common functionalities into ketones or alkylated arenes.
In the case of amide derivatives, specific N-activating groups are often required to facilitate the nickel-catalyzed coupling. For example, N-alkyl,Ts and N-alkyl,Boc amides have been shown to couple with this compound in the presence of a nickel catalyst to furnish the corresponding ketones in good yields. scispace.comnih.gov One study demonstrated the successful synthesis of a ketone by reacting an N-alkyl,Ts-protected naphthamide with this compound, achieving an 80% yield. scispace.com
Similarly, nickel catalysts can promote the C–O bond-cleaving alkylation of esters. Phenyl esters of aryl carboxylic acids have been coupled with this compound, resulting in the formation of alkylated arenes through a decarbonylative process. scispace.com This methodology provides a novel route to access alkylated aromatic compounds directly from readily available ester starting materials.
Table 2: Nickel-Catalyzed Alkylation with this compound
| Substrate | Catalyst System | Product | Yield (%) | Reference |
| N-Methyl,N-Ts-2-naphthamide | Ni(cod)₂ / SIPr | 2-(1-Butanoyl)naphthalene | 80 | scispace.com |
| Phenyl 2-naphthoate | Ni(cod)₂ / dcype | 2-Propylnaphthalene | 75 | scispace.com |
Dehalogenation Protocols
Nickel-catalyzed dehalogenation represents an important transformation for the conversion of carbon-halogen bonds to carbon-hydrogen bonds. daneshyari.com While these protocols are established, the use of this compound in this specific context is not extensively documented in the available literature. Research in this area has more prominently featured its isomer, iso-propylzinc bromide.
In studies of nickel-catalyzed dehalogenation of aryl and alkyl halides, iso-propylzinc bromide has been examined as a reagent. daneshyari.comresearchgate.netresearchgate.net For instance, the dehalogenation of 4-iodoanisole (B42571) using a nickel complex and iso-propylzinc bromide in THF has been reported to yield the dehalogenated product, anisole. daneshyari.com The general mechanism for such nickel-catalyzed dehalogenations involves the oxidative addition of the organic halide to a Ni(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the dehalogenated product. Although these studies have focused on the branched isomer, they suggest a potential avenue for the application of linear alkylzinc halides like this compound in similar protocols.
Alkylarylation of Unactivated Alkenes
The nickel-catalyzed alkylarylation of unactivated alkenes is a powerful method for constructing new carbon-carbon bonds. This compound has been utilized as an unfunctionalized primary alkylzinc reagent in these transformations.
In a study on the Ni-catalyzed vicinal alkylarylation of unactivated alkenes in γ,δ-alkenylketimines, unfunctionalized alkylzinc reagents, including propylzinc halides, were successfully coupled with various aryl halides. nih.gov These reactions, which form γ-C(sp³)-branched δ-arylketones, demonstrate the utility of simple alkylzinc reagents in complex bond formations. The protocol was found to be effective for a range of unfunctionalized alkylzinc reagents, showcasing the versatility of reagents like this compound. nih.gov
Further research into the Ni-catalyzed alkylarylation of unactivated alkenes in amines has highlighted the cooperative effects of nitrile and electron-deficient alkene ligands. acs.org While much of this work focused on n-pentylzinc bromide as a model for unfunctionalized primary alkylzinc reagents, the findings are broadly applicable. For example, the reaction of n-pentylzinc bromide with an alkenylamine and iodobenzene (B50100) in the presence of a nickel catalyst and dimethyl fumarate (B1241708) (DMFU) in acetonitrile (B52724) (MeCN) provided the alkylarylated product in good yield. acs.org Comparative studies have also been conducted between n-pentylzinc bromide and 3-cyanopropylzinc bromide to understand the role of intramolecular nitrile coordination. acs.orgchemrxiv.org
Table 1: Nickel-Catalyzed Alkylarylation of Alkenylamine with Iodobenzene and Alkylzinc Reagents
| Entry | Alkylzinc Reagent | Solvent | Additive | Yield (%) |
|---|---|---|---|---|
| 1 | n-Pentylzinc Bromide | Toluene | 5 mol% DMFU | Trace |
| 2 | n-Pentylzinc Bromide | Pentane | 5 mol% DMFU | Trace |
| 3 | n-Pentylzinc Bromide | MeCN | 5 mol% DMFU | 64 |
| 4 | 3-Cyanopropylzinc Bromide | Toluene | 5 mol% DMFU | 64 |
| 5 | 3-Cyanopropylzinc Bromide | Pentane | 5 mol% DMFU | 83 |
| 6 | 3-Cyanopropylzinc Bromide | MeCN | 5 mol% DMFU | 98 |
Data sourced from studies on Ni-catalyzed alkylarylation of unactivated alkenes. chemrxiv.org
Other Transition Metal-Catalyzed Reactions
Beyond the applications in dehalogenation and alkylarylation, this compound is a reagent in other transition metal-catalyzed processes, including those mediated by cobalt, copper, and iron.
Cobalt-Catalyzed Cross-Coupling and Acylation
Cobalt-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium- and nickel-based systems for the formation of C(sp²)–C(sp³) bonds. nih.gov Research has demonstrated that a combination of cobalt(II) chloride and a bipyridine ligand can effectively catalyze the coupling of functionalized primary and secondary alkylzinc reagents with a variety of (hetero)aryl halides. nih.govresearchgate.net While specific examples detailing the use of this compound are not explicitly tabulated in these studies, the developed protocols are shown to be applicable to a range of primary alkylzinc reagents, such as (3-phenylpropyl)zinc chloride, suggesting that this compound would be a suitable coupling partner under these conditions. researchgate.net
Regarding cobalt-catalyzed acylation, studies have reported the acylation of (hetero)arylzinc pivalates with various S-pyridyl thioesters. uni-muenchen.dersc.orgnih.gov These reactions proceed efficiently to form ketones. However, the documented protocols utilize arylzinc reagents rather than alkylzinc reagents like this compound for the acylation step.
Copper-Mediated Processes (e.g., Hetero-Diels–Alder)
The hetero-Diels–Alder reaction is a fundamental transformation for the synthesis of heterocyclic compounds. beilstein-journals.org this compound has been implicated in copper-mediated versions of this reaction.
In an investigation into the stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives, this compound was used as part of a complex mixture to influence the reaction outcome. beilstein-journals.orgbeilstein-journals.org In these experiments, one equivalent of this compound was combined with diisopropylzinc, (R,R)-diisopropyl tartrate, and a diene to form a complex prior to the addition of the nitroso dienophile. beilstein-journals.orgbeilstein-journals.org
Table 2: Stereoselectivity in a Copper-Mediated Hetero-Diels-Alder Reaction
| Diene Type | Stereoselectivity (ee %) |
|---|---|
| Acyclic Dienes | 33–55 |
| Cyclic Diene (with modified tartrate ester) | Higher stereoselectivity observed |
Findings from experiments involving the in-situ formation of a complex with this compound. beilstein-journals.orgbeilstein-journals.org
The results indicated that for acyclic dienes, this approach led to poor stereoselectivity (33–55% ee) and no regioselectivity. However, modifications to the chiral auxiliary and reaction conditions with a cyclic diene showed potential for improved stereocontrol. beilstein-journals.orgbeilstein-journals.org This use of this compound as a component in a mixed-reagent system highlights its potential role in modulating the reactivity and selectivity of copper-catalyzed cycloadditions.
Advanced Studies and Theoretical Approaches Pertaining to N Propylzinc Bromide
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricacies of organometallic reactions involving reagents like n-propylzinc bromide. sumitomo-chem.co.jp DFT methods allow for the calculation of electronic structure and energies of molecules, providing insights into reaction pathways and predicting the outcomes of chemical transformations. sumitomo-chem.co.jpmdpi.com These theoretical calculations are crucial for designing more efficient and selective catalytic systems. sumitomo-chem.co.jp
DFT calculations are instrumental in predicting the reactivity and selectivity of this compound in various chemical reactions. By modeling the transition states and intermediates, researchers can rationalize and forecast the regioselectivity and stereoselectivity of a reaction. For instance, in Negishi cross-coupling reactions, DFT can help in understanding how the choice of ligand influences the selectivity for the desired product over potential side products.
Theoretical studies have shown that the nature of the solvent and the presence of additives can significantly affect the reaction barriers and the stability of intermediates. chemrxiv.org For example, the use of a polar solvent can accelerate reaction rates by lowering the energy barriers of the transition states. chemrxiv.org Computational models can also predict the effect of different substituents on the reactants, guiding the design of substrates for optimal reactivity. rsc.org
Table 1: Predicted Effects of Reaction Parameters on this compound Reactivity
| Parameter | Predicted Effect | Theoretical Basis |
| Ligand Choice | Influences regioselectivity in cross-coupling reactions. | DFT calculations of transition state energies with different ligands. |
| Solvent Polarity | Higher polarity can accelerate reaction rates. chemrxiv.org | Lowering of transition state energy barriers in polar media. chemrxiv.org |
| Additives | Can alter the active catalytic species and reaction pathway. core.ac.uk | Modeling of interactions between additives and the organozinc reagent. core.ac.uk |
DFT provides a molecular-level understanding of complex reaction mechanisms that are often difficult to probe experimentally. patonlab.comrsc.org For reactions involving this compound, DFT calculations can map out the entire energy profile of a reaction, identifying the elemental steps such as oxidative addition, transmetalation, and reductive elimination in cross-coupling cycles. sumitomo-chem.co.jp
For example, in a nickel-catalyzed carbonylation reaction, a plausible mechanism involves the transmetalation of the n-propyl group from zinc to a nickel center, followed by CO insertion and subsequent reductive elimination to form the final product. thieme-connect.com DFT calculations can provide the relative energies of all intermediates and transition states along this pathway, helping to identify the rate-determining step and potential side reactions. thieme-connect.comarkat-usa.org These computational insights are invaluable for optimizing reaction conditions to favor the desired mechanistic pathway. rsc.org
Table 2: Key Mechanistic Steps in a Hypothetical Cross-Coupling Reaction of this compound Investigated by DFT
| Mechanistic Step | Description | Key Insights from DFT |
| Oxidative Addition | The catalyst (e.g., a palladium complex) reacts with an organic halide. | Calculation of the energy barrier for this initial activation step. |
| Transmetalation | The n-propyl group is transferred from zinc to the catalyst. | Determination of the transition state structure and energy for the transfer of the alkyl group. |
| Reductive Elimination | The coupled product is formed, and the catalyst is regenerated. | Calculation of the energy released in this final bond-forming step. |
Prediction of Reactivity and Selectivity
Spectroscopic and Spectrometric Characterization of Intermediates
The direct observation and characterization of reaction intermediates are crucial for confirming mechanistic proposals derived from computational studies. Techniques such as in-situ Infrared (IR) spectroscopy and cryogenic Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to detect and identify transient organozinc species in solution. For instance, by monitoring the reaction mixture at low temperatures, it may be possible to observe the formation of specific catalyst-organozinc complexes. Quenching experiments, where the reaction is stopped at various stages by adding a deuterated reagent like D₂O, followed by NMR analysis, can help identify the points of alkyl transfer.
Continuous Flow Chemistry and Process Intensification
The synthesis and application of this compound are increasingly benefiting from the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling pyrophoric reagents, and greater consistency in product quality. vulcanchem.com
In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. This allows for precise control over reaction parameters such as temperature, pressure, and residence time. For the preparation of this compound, a flow process can involve the in-situ generation of the organozinc reagent from n-propyl bromide and activated zinc, which is then immediately consumed in a subsequent cross-coupling reaction. This "just-in-time" production minimizes the accumulation of hazardous intermediates. Modern flow platforms can also integrate automated liquid-liquid extraction for purification, further streamlining the process. This approach has been shown to reduce reaction times significantly while maintaining high yields.
Table 3: Comparison of Batch vs. Continuous Flow Synthesis of this compound
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Often inefficient, leading to localized hot spots. | Highly efficient, allowing for better temperature control. vulcanchem.com |
| Safety | Higher risk due to the handling of large quantities of pyrophoric material. | Improved safety through smaller reaction volumes and in-situ generation. |
| Scalability | Scaling up can be challenging and may require significant process redesign. | More straightforward to scale by running the system for longer or in parallel. |
| Product Consistency | Can vary between batches. | Generally higher due to precise control over reaction parameters. vulcanchem.com |
| Reaction Time | Can be lengthy, often involving multiple discrete steps. | Significantly reduced, with potential for integrated synthesis and purification. |
Future Research Directions and Perspectives
Development of Novel Catalytic Systems
While palladium-catalyzed Negishi cross-coupling is the hallmark reaction for organozinc reagents, a significant future direction lies in the development of novel catalytic systems utilizing more earth-abundant and cost-effective metals. thieme-connect.comthieme-connect.comorganic-chemistry.org Research has already demonstrated the potential of iron and cobalt catalysts for certain transformations involving organozinc compounds, such as aminations. thieme-connect.comresearchgate.net Future work will likely focus on expanding the repertoire of these first-row transition metals for standard cross-coupling reactions with n-propylzinc bromide.
A key objective is to design catalyst systems that offer unique reactivity or selectivity profiles compared to established palladium systems. For instance, nickel catalysis is a promising alternative, with various Ni(0) and Ni(II) complexes being effective for Negishi couplings. wikipedia.org Recent studies have shown that nickel pincer complexes can catalyze carbonylative couplings of alkylzinc reagents, and Ni-based systems with bipyridyl ligands are effective for couplings with arylboronic acids, suggesting a fertile ground for expansion to alkylzinc halides like this compound. thieme-connect.com The development of a nickel-catalyzed system for the alkylarylation of unactivated alkenes, which relies on the cooperative effect of nitriles and electron-deficient alkenes as ligands, exemplifies the innovative strategies being explored. acs.orgchemrxiv.org
Furthermore, optimizing existing palladium systems continues to be an area of interest. The design of new phosphine (B1218219) ligands has led to catalysts with exceptionally high activity, enabling the efficient preparation of sterically hindered products at low catalyst loadings. organic-chemistry.org Future research will likely explore ligands that not only enhance reaction rates but also improve tolerance to a wider array of functional groups and operate under milder, more sustainable conditions.
| Catalyst System | Metal | Reaction Type | Key Finding | Reference |
| Iron/Cobalt Salts | Fe/Co | Amination, Cross-Coupling | Provides a cost-effective alternative to palladium for C-N and C-C bond formation. thieme-connect.comresearchgate.net | thieme-connect.comresearchgate.net |
| Pd-phosphinous acid | Pd | Negishi Cross-Coupling | Effective for coupling organozinc reagents with aryl halides, compatible with a wide range of functional groups. nih.gov | nih.gov |
| Nickel Pincer Complex | Ni | Carbonylative Coupling | Catalyzes the carbonylation of α-bromo-α,α-difluoroacetamides with alkylzinc reagents. thieme-connect.com | thieme-connect.com |
| Ni(cod)₂ / Ligand Dyad | Ni | Alkylarylation of Alkenes | Enabled by the cooperative effect of nitrile and electron-deficient alkene ligands for three-component reactions. acs.orgchemrxiv.org | acs.orgchemrxiv.org |
Expansion of Substrate Scope and Reaction Diversity
A major thrust of future research is to move beyond traditional C(sp²)–C(sp³) cross-couplings and expand the types of substrates and the diversity of reactions where this compound can be employed. This involves developing methodologies that allow for the formation of other types of bonds and the use of less reactive coupling partners.
Recent advancements include the use of organozinc reagents in uncatalyzed cross-couplings with highly reactive electrophiles and in iron- or cobalt-catalyzed aminations to form C–N bonds. thieme-connect.comthieme-connect.comresearchgate.net The scope of coupling partners is also growing. For example, Pd(0)-catalyzed Negishi reactions have been successfully performed with alkylzinc reagents and alkyl vinyl phosphates to create 1,1-disubstituted alkenes. nih.gov
Three-component reactions represent a significant area for expansion, as they allow for the rapid construction of molecular complexity. A notable example is the nickel-catalyzed alkylarylation of unactivated alkenes, which combines an alkenylamine, an aryl iodide, and an alkylzinc reagent like this compound to build complex amine scaffolds. acs.org Another innovative direction is the nickel-catalyzed carbonylative coupling of alkylzinc reagents with α-bromo-α,α-difluoroacetamides to synthesize α,α-difluoro-β-ketoamides, a valuable motif in medicinal chemistry. thieme-connect.com Future work will likely target even more challenging substrates and novel multicomponent reactions to streamline synthetic routes.
Asymmetric Synthesis Applications
The application of this compound in asymmetric synthesis is a critical and rapidly evolving field. The goal is to control the three-dimensional arrangement of atoms, which is paramount in the synthesis of pharmaceuticals and biologically active molecules. Future research will focus on designing new chiral catalysts and protocols to achieve high levels of enantioselectivity.
One promising strategy involves the use of chiral ligands that coordinate to the metal catalyst. For instance, nickel complexes paired with chiral pybox ligands have been used for the stereoconvergent asymmetric coupling of racemic propargylic halides with arylzinc reagents, achieving high enantiomeric excess (ee). nih.gov While this specific example uses an arylzinc reagent, the principle is directly applicable to couplings involving alkylzinc reagents like this compound. Ongoing investigations are focused on developing new chiral ligands, such as modified N-heterocyclic carbenes, to improve enantioselectivity in propyl group transfers.
Another approach involves the use of chiral auxiliaries. In one study, this compound was used to form a chiral zinc-bridging complex in an asymmetric hetero-Diels-Alder reaction. nii.ac.jpclockss.org Although the initial enantioselectivity was modest, the concept demonstrates a viable pathway for inducing chirality. nii.ac.jpbeilstein-journals.org Further refinement of the chiral auxiliary and reaction conditions could lead to highly selective transformations. The development of catalytic enantioselective addition reactions of organozinc reagents to carbon-heteroatom double bonds (C=O, C=N) is another major research avenue, with the choice of chiral ligand being crucial for success. researchgate.net
| Method | Catalyst/Auxiliary | Reaction Type | Enantioselectivity | Reference |
| Chiral Ligand | NiCl₂·glyme / pybox ligand | Asymmetric Negishi Coupling | Good yield and high ee for propargylic bromides. nih.gov | nih.gov |
| Chiral Auxiliary | (R,R)-Diisopropyl Tartrate | Hetero-Diels-Alder Reaction | Moderate ee (33-55%) for acyclic dienes, indicating potential for optimization. beilstein-journals.org | beilstein-journals.org |
| Chiral Ligand | (R)-Tol-BINAP | Asymmetric Catalysis | Proposed strategy to optimize enantioselectivity. |
Integration into Complex Natural Product Synthesis
A key indicator of a synthetic method's utility is its successful application in the total synthesis of complex natural products. While this compound is a fundamental building block, its integration into intricate, multi-step syntheses remains an area with significant potential for growth. Future research will likely see the methods developed in the aforementioned areas applied to the efficient construction of complex molecular architectures.
The ability of organozinc reagents to tolerate a wide range of functional groups makes them highly suitable for late-stage functionalization, a crucial strategy in modern synthesis. thieme-connect.comthieme-connect.com For instance, the synthesis of the KRAS G12C inhibitor AMG 510 involved a Negishi coupling with 2-propylzinc bromide, demonstrating the reagent's utility in constructing complex pharmaceutical agents. acs.org Furthermore, radical-mediated pathways involving organozinc reagents have been proposed for synthesizing polycyclic natural product analogs, highlighting a departure from traditional two-electron cross-coupling mechanisms.
As novel catalytic systems and asymmetric methods become more robust and reliable, this compound and its derivatives will undoubtedly be employed more frequently as key reagents in the assembly of natural products. The challenge lies in demonstrating their effectiveness in the context of a total synthesis, where efficiency, selectivity, and functional group compatibility are rigorously tested over many steps.
Q & A
Q. What are the optimal synthetic protocols for preparing n-propylzinc bromide with high purity, and how can side reactions be minimized?
this compound is typically synthesized via transmetallation or direct insertion of zinc metal into n-propyl bromide. Key steps include:
- Using anhydrous tetrahydrofuran (THF) as the solvent to stabilize the organozinc intermediate and prevent hydrolysis .
- Maintaining an inert atmosphere (argon/nitrogen) to avoid oxidation of the zinc reagent.
- Monitoring reaction progress via gas chromatography (GC) or NMR spectroscopy to detect unreacted propyl bromide or byproducts like propane.
- Purification via vacuum distillation or filtration under inert conditions to remove excess zinc or salts.
Q. How should this compound be handled and stored to ensure stability during experiments?
- Store as a 0.5 M solution in THF at –20°C under argon to prevent decomposition .
- Use 4 Å molecular sieves to maintain anhydrous conditions, as moisture leads to hydrolysis and loss of reactivity .
- Avoid exposure to oxygen, which can oxidize the organozinc species, reducing its nucleophilicity.
Q. What analytical techniques are most effective for characterizing this compound and its reaction intermediates?
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the structure of organozinc species in deuterated solvents like THF-d .
- X-ray Photoelectron Spectroscopy (XPS) : Useful for analyzing the oxidation state of zinc and bromide in solid-state samples .
- Titration methods : Quantify active zinc content using iodometric titration or reaction with standardized electrophiles.
Advanced Research Questions
Q. How does this compound influence regioselectivity and stereoselectivity in enantioselective hetero-Diels–Alder reactions?
In reactions with nitroso dienophiles, this compound acts as a Lewis acid to coordinate with chiral auxiliaries like tartaric acid esters, forming a reactive complex. This coordination:
- Enhances regioselectivity by directing the dienophile to specific positions on the diene .
- Achieves up to 92% enantiomeric excess (ee) when bulky tartrate esters (e.g., tert-butyl) are used, as steric effects restrict transition-state geometries .
- Requires slow addition of the dienophile (over 3 hours) to optimize stereochemical outcomes .
Q. What role do additives like molecular sieves play in reactions involving this compound?
- 4 Å molecular sieves are critical for scavenging trace water , ensuring anhydrous conditions that stabilize the organozinc reagent and prevent side reactions (e.g., hydrolysis or protonation) .
- They improve reproducibility in catalytic asymmetric reactions by maintaining consistent reagent activity.
Q. How can conflicting data on reaction yields or selectivity be resolved when using this compound in complex systems?
- Perform control experiments to isolate variables (e.g., ligand bulkiness, solvent polarity, temperature). For example:
- Compare reactions with diisopropylzinc vs. This compound to assess the impact of the alkyl chain on selectivity .
- Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps or intermediates.
Q. What strategies improve the compatibility of this compound with air-sensitive substrates in one-pot syntheses?
- Employ syringe pump techniques to slowly add substrates, minimizing exposure to air.
- Use dual-chamber reaction setups to physically separate air-sensitive components until mixing is required.
- Optimize ligand design (e.g., phosphine or amine ligands) to stabilize the organozinc species and enhance functional group tolerance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
